Cas no 868740-08-3 ((R)-tert-Butyl 2-acetoxy-3-methylbutanoate)
(R)-tert-Butyl 2-acetoxy-3-methylbutanoate Chemical and Physical Properties
Names and Identifiers
-
- (R)-tert-Butyl 2-acetoxy-3-methylbutanoate
- tert-butyl (2R)-2-acetyloxy-3-methylbutanoate
- CS-M0922
- TERT-BUTYL (2R)-2-(ACETYLOXY)-3-METHYLBUTANOATE
- 868740-08-3
- AKOS022185723
- CS-13739
- (R)-tert-Butyl2-acetoxy-3-methylbutanoate
- DB-247582
-
- Inchi: 1S/C11H20O4/c1-7(2)9(14-8(3)12)10(13)15-11(4,5)6/h7,9H,1-6H3/t9-/m1/s1
- InChI Key: MCHRBOFYIGYFPP-SECBINFHSA-N
- SMILES: O(C([C@@H](C(C)C)OC(C)=O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 216.13615911g/mol
- Monoisotopic Mass: 216.13615911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 52.6Ų
(R)-tert-Butyl 2-acetoxy-3-methylbutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A715350-10mg |
(R)-tert-butyl 2-acetoxy-3-methylbutanoate |
868740-08-3 | 10mg |
$ 50.00 | 2022-05-31 | ||
| TRC | A715350-50mg |
(R)-tert-butyl 2-acetoxy-3-methylbutanoate |
868740-08-3 | 50mg |
$ 135.00 | 2022-05-31 | ||
| TRC | A715350-100mg |
(R)-tert-butyl 2-acetoxy-3-methylbutanoate |
868740-08-3 | 100mg |
$ 210.00 | 2022-05-31 | ||
| ChemScence | CS-M0922-1g |
(R)-tert-butyl 2-acetoxy-3-methylbutanoate |
868740-08-3 | 1g |
$495.0 | 2022-04-26 | ||
| Chemenu | CM543632-100mg |
(R)-tert-Butyl 2-acetoxy-3-methylbutanoate |
868740-08-3 | 95%+ | 100mg |
$161 | 2023-02-01 | |
| Chemenu | CM543632-250mg |
(R)-tert-Butyl 2-acetoxy-3-methylbutanoate |
868740-08-3 | 95%+ | 250mg |
$268 | 2023-02-01 | |
| Chemenu | CM543632-1g |
(R)-tert-Butyl 2-acetoxy-3-methylbutanoate |
868740-08-3 | 95%+ | 1g |
$536 | 2023-02-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057190-100mg |
(R)-tert-Butyl 2-acetoxy-3-methylbutanoate |
868740-08-3 | 95% | 100mg |
¥1358.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057190-250mg |
(R)-tert-Butyl 2-acetoxy-3-methylbutanoate |
868740-08-3 | 95% | 250mg |
¥2264.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057190-1g |
(R)-tert-Butyl 2-acetoxy-3-methylbutanoate |
868740-08-3 | 95% | 1g |
¥4527.00 | 2024-04-27 |
(R)-tert-Butyl 2-acetoxy-3-methylbutanoate Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on (R)-tert-Butyl 2-acetoxy-3-methylbutanoate
(R)-tert-Butyl 2-acetoxy-3-methylbutanoate and Its Significance in Modern Chemical Biology
(R)-tert-Butyl 2-acetoxy-3-methylbutanoate, with the CAS number 868740-08-3, is a chiral ester that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications. This compound, characterized by its specific stereochemistry and functional groups, plays a crucial role in various biochemical processes and pharmaceutical research. The detailed exploration of its chemical structure, synthesis methods, and biological activities provides valuable insights into its utility in drug development and molecular recognition.
The molecular structure of (R)-tert-Butyl 2-acetoxy-3-methylbutanoate consists of a tertiary butyl group attached to an acetoxy-substituted butanoate backbone. This configuration imparts distinct physicochemical properties, making it a versatile intermediate in organic synthesis. The presence of the (R) configuration at the stereogenic center further enhances its specificity, which is particularly important in the design of enantioselective catalysts and chiral auxiliaries.
In recent years, there has been a growing interest in the applications of chiral esters like (R)-tert-Butyl 2-acetoxy-3-methylbutanoate in pharmaceutical research. These compounds are widely used as building blocks in the synthesis of active pharmaceutical ingredients (APIs) due to their ability to introduce chirality into molecules. The stereochemical purity of this compound is essential for ensuring the efficacy and safety of drug candidates, as even minor enantiomeric impurities can significantly alter biological activity.
One of the most notable applications of (R)-tert-Butyl 2-acetoxy-3-methylbutanoate is in the field of protease inhibition. Proteases are enzymes that play critical roles in various physiological processes, and their inhibition is a key strategy in the development of anti-inflammatory and antiviral drugs. Studies have shown that chiral esters can modulate the activity of proteases by selectively binding to their active sites. The unique structural features of this compound make it an excellent candidate for designing protease inhibitors with high selectivity and potency.
The synthesis of (R)-tert-Butyl 2-acetoxy-3-methylbutanoate involves multi-step organic reactions that require precise control over reaction conditions to achieve high enantiomeric excess. Common synthetic routes include stereoselective esterification and reduction reactions. Advanced techniques such as asymmetric hydrogenation have also been employed to enhance the yield and purity of the desired product. These synthetic methodologies highlight the compound's importance in industrial-scale chemical production.
Recent research has also explored the role of (R)-tert-Butyl 2-acetoxy-3-methylbutanoate in drug delivery systems. Its ability to form stable complexes with other molecules makes it an effective carrier for poorly soluble drugs. By incorporating this compound into nanocarriers or liposomes, researchers can improve drug bioavailability and target specificity. This approach has shown promise in clinical trials for treating various diseases, including cancer and neurodegenerative disorders.
The biological activity of (R)-tert-Butyl 2-acetoxy-3-methylbutanoate extends beyond protease inhibition. It has been found to exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. Additionally, its chiral nature allows it to interact with biological targets in a highly specific manner, making it a valuable tool for studying enzyme mechanisms and developing novel therapeutic strategies.
In conclusion, (R)-tert-Butyl 2-acetoxy-3-methylbutanoate (CAS no. 868740-08-3) is a multifaceted compound with significant implications in chemical biology and pharmaceutical research. Its unique structural features, synthetic versatility, and biological activities make it an indispensable tool for researchers working on drug development, molecular recognition, and disease treatment. As our understanding of its properties continues to grow, so too will its applications in advancing medical science.
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